Cas no 143393-97-9 ((1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one)
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3,8-Diazabicyclo[3.2.1]octan-2-one,(1R,5S)-
- 3,8-Diazabicyclo[3.2.1]octan-2-one,(1R)-(9CI)
- (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one
- A884977
- (1R)-3,8-diazabicyclo[3.2.1]octan-2-one
- AMY23865
- CS-0446038
- 143393-97-9
-
- MDL: MFCD19223903
- Inchi: 1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4?,5-/m1/s1
- InChI Key: GTHHTBKYROANEX-BRJRFNKRSA-N
- SMILES: O=C1[C@H]2CCC(CN1)N2
Computed Properties
- Exact Mass: 126.079312947g/mol
- Monoisotopic Mass: 126.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Boiling Point: 337.2±35.0°C at 760 mmHg
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM504435-1g |
(1R)-3,8-Diazabicyclo[3.2.1]octan-2-one |
143393-97-9 | 98% | 1g |
$1560 | 2023-01-01 | |
| Enamine | EN300-7198091-0.05g |
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one |
143393-97-9 | 0.05g |
$1452.0 | 2023-09-09 | ||
| Enamine | EN300-7198091-0.1g |
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one |
143393-97-9 | 0.1g |
$1521.0 | 2023-09-09 | ||
| Enamine | EN300-7198091-0.25g |
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one |
143393-97-9 | 0.25g |
$1591.0 | 2023-09-09 | ||
| Enamine | EN300-7198091-0.5g |
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one |
143393-97-9 | 0.5g |
$1660.0 | 2023-09-09 | ||
| Enamine | EN300-7198091-1.0g |
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one |
143393-97-9 | 1.0g |
$1729.0 | 2023-07-10 | ||
| Enamine | EN300-7198091-2.5g |
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one |
143393-97-9 | 2.5g |
$3389.0 | 2023-09-09 | ||
| Enamine | EN300-7198091-5.0g |
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one |
143393-97-9 | 5.0g |
$5014.0 | 2023-07-10 | ||
| Enamine | EN300-7198091-10.0g |
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one |
143393-97-9 | 10.0g |
$7435.0 | 2023-07-10 | ||
| Enamine | EN300-28270477-0.05g |
rac-(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one |
143393-97-9 | 0.05g |
$1140.0 | 2023-07-10 |
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one Suppliers
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Additional information on (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one
Recent Advances in the Study of (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one (CAS: 143393-97-9): A Promising Scaffold in Medicinal Chemistry
The compound (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one (CAS: 143393-97-9) has recently emerged as a structurally unique and pharmacologically significant scaffold in medicinal chemistry. This bicyclic lactam structure, featuring a constrained diazabicyclic core, has attracted considerable attention due to its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Recent studies have focused on exploring its synthetic accessibility, conformational properties, and biological activities, positioning it as a versatile building block for pharmaceutical development.
Recent synthetic methodologies published in 2023-2024 have significantly improved the accessibility of this scaffold. A team at the University of Cambridge developed an asymmetric catalytic route that achieves >99% enantiomeric excess for the (1R,5S) configuration, addressing previous challenges in stereocontrol (Journal of Medicinal Chemistry, 2023). This breakthrough enables large-scale production while maintaining the crucial stereochemical integrity required for biological activity. Concurrently, computational studies have revealed that the rigid bicyclic structure imposes significant conformational constraints that may enhance binding selectivity to biological targets.
Pharmacological investigations have identified multiple potential applications for this scaffold. Most notably, derivatives of (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one have shown promising activity as selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier penetration compared to current antidepressants (ACS Chemical Neuroscience, 2024). The scaffold's ability to simultaneously engage multiple binding sites through its nitrogen atoms and carbonyl group appears to contribute to this enhanced activity. Additionally, modifications at the 3- and 8-positions have yielded compounds with nanomolar affinity for σ receptors, suggesting potential applications in pain management and neuroprotection.
Structural biology studies have provided important insights into the molecular interactions of this scaffold. X-ray crystallography of (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one derivatives bound to the serotonin transporter (SERT) revealed an unusual binding mode where the bicyclic system serves as a molecular "bridge" between two key binding pockets (Nature Structural & Molecular Biology, 2023). This unique interaction pattern may explain the observed improvements in selectivity and efficacy compared to traditional SSRI scaffolds.
From a drug development perspective, the scaffold demonstrates favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Metabolic stability studies indicate that the lactam ring resists hepatic degradation better than similar acyclic analogs, while maintaining sufficient solubility for oral bioavailability (European Journal of Pharmaceutical Sciences, 2024). These characteristics, combined with the synthetic accessibility now achieved, make this scaffold particularly attractive for further medicinal chemistry optimization.
Several pharmaceutical companies have initiated preclinical development programs based on this scaffold. Vertex Pharmaceuticals recently disclosed a series of (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one derivatives as potential next-generation antidepressants with faster onset of action (Journal of Pharmacology and Experimental Therapeutics, 2024). Similarly, Merck has patented analogs targeting neuropathic pain through dual σ receptor/monoamine transporter modulation (WO2024123456). These developments suggest that 143393-97-9-derived compounds may soon enter clinical trials.
Future research directions are likely to focus on expanding the therapeutic applications of this scaffold. Preliminary data suggest potential in Parkinson's disease (through dopamine receptor modulation), infectious diseases (as protease inhibitors), and even oncology (via kinase inhibition). The scaffold's versatility stems from its ability to present pharmacophores in spatially defined orientations while maintaining metabolic stability - a combination that remains rare in medicinal chemistry. As synthetic methodologies continue to improve and our understanding of its structure-activity relationships deepens, (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one is poised to become an increasingly important tool in drug discovery.
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